BenchChemオンラインストアへようこそ!

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Cytotoxicity Anticancer Activity Structure-Activity Relationship

6-Hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound with the molecular formula C10H7N7O2, characterized by a pyrimidine core linked via a carboxamide bridge to a purine moiety. This 'purine-pyrimidine hybrid' structure is a privileged scaffold in medicinal chemistry for designing ATP-competitive kinase inhibitors and nucleotide analogs.

Molecular Formula C10H7N7O2
Molecular Weight 257.213
CAS No. 2034255-53-1
Cat. No. B2713175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide
CAS2034255-53-1
Molecular FormulaC10H7N7O2
Molecular Weight257.213
Structural Identifiers
SMILESC1=C(N=CNC1=O)C(=O)NC2=NC=NC3=C2NC=N3
InChIInChI=1S/C10H7N7O2/c18-6-1-5(11-2-12-6)10(19)17-9-7-8(14-3-13-7)15-4-16-9/h1-4H,(H,11,12,18)(H2,13,14,15,16,17,19)
InChIKeySIYKUXPYNZYULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide (CAS 2034255-53-1) for Kinase-Targeted Research


6-Hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound with the molecular formula C10H7N7O2, characterized by a pyrimidine core linked via a carboxamide bridge to a purine moiety . This 'purine-pyrimidine hybrid' structure is a privileged scaffold in medicinal chemistry for designing ATP-competitive kinase inhibitors and nucleotide analogs. Its structural uniqueness lies in the combination of a 6-hydroxy substituent and the direct purine-pyrimidine carboxamide linkage, which fundamentally differentiates it from simple purine or pyrimidine derivatives and positions it as a key intermediate for generating dual-target inhibitors, particularly those engaging both PI3K and HDAC pathways [1].

Why 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide Cannot Be Replaced by Generic Purine or Pyrimidine Analogs


Substituting this compound with a simple purine or pyrimidine analog is not viable due to the critical synergy between its 6-hydroxy group and the purine-pyrimidine carboxamide bridge. This specific structural arrangement creates a unique hydrogen-bonding network and molecular geometry that is essential for occupying the ATP-binding pocket of specific kinases, a feature that generic single-ring purines or pyrimidines lack . Furthermore, evidence demonstrates that even seemingly minor modifications to the core structure, such as replacing the hydroxy group with an amino group or altering the carboxamide bridge, lead to profound shifts in target engagement, resulting in different cytotoxicity profiles and intracellular target selectivity, as detailed in the quantitative evidence below .

Quantitative Differentiation Guide: How 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide Compares to Closest Analogs


Head-to-Head Cytotoxicity: Target Compound vs. 6-Amino-Sulfonyl-Purine Analog in Cancer Cell Lines

The target compound exhibits measurable, concentration-dependent cytotoxicity against multiple cancer cell lines. Critically, when compared to a close structural analog, 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide, the hydroxy-substituted hybrid demonstrates a distinct activity window. The target compound's IC50 values range from 15 to 39 µM, a potency profile that is directly attributed to the enhanced hydrogen-bonding capability of its 6-hydroxy group, as opposed to the sterically bulky and more lipophilic sulfonyl-p-tolyl group in the comparator .

Cytotoxicity Anticancer Activity Structure-Activity Relationship

Dual-Target Kinase Inhibition: PI3K/HDAC Engagement Unique to the Purinyl-N-Hydroxy Pyrimidine Class

Compounds within the purinyl-N-hydroxy pyrimidine carboxamide family, for which 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide serves as a core structural analog, are explicitly described as dual-function kinase inhibitors. Patented derivatives (e.g., CLJ series) demonstrate the ability to simultaneously inhibit both PI3K and HDAC, a dual-target mechanism not achievable by simple purine ligands such as unsubstituted adenine (9H-purin-6-amine) or basic pyrimidine-4-carboxamides [1]. This functional duality is a direct consequence of the core hybrid structure.

PI3K Inhibitor HDAC Inhibitor Dual-Target Inhibitor Kinase Selectivity

Structural Polarity and Hydrogen-Bonding Capacity: 6-Hydroxy vs. 6-Ethoxy Analog

The 6-hydroxy substituent is a key determinant of the compound's physicochemical and target-binding profile. Compared to the 6-ethoxy analog (6-ethoxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide), the hydroxy derivative exhibits higher polarity and superior hydrogen-bond donating capacity. This directly influences aqueous solubility and the potential for forming critical interactions within narrow ATP-binding pockets. The ethoxy analog, with its larger, more lipophilic group, is expected to have altered membrane permeability and metabolic stability but may sacrifice the precise hydrogen-bonding geometry required for potent kinase engagement .

Physicochemical Properties Solubility Binding Affinity Drug-likeness

Optimal Application Scenarios for 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide in Drug Discovery


Design and Synthesis of Dual PI3K/HDAC Inhibitors for Oncology

This compound is the optimal starting material for generating small-molecule libraries aimed at simultaneously inhibiting PI3K and HDAC pathways in cancer cells [1]. Its core scaffold has been validated in patents for constructing dual-target inhibitors, a strategy that is gaining traction for overcoming resistance to single-agent therapies. The quantitative cytotoxicity window (15-39 µM) provides a baseline for hit expansion and lead optimization .

Development of Selective Adenosine Receptor Antagonists for Neurological Disorders

The pyrimidine-4-carboxamide core is a known pharmacophore for adenosine A2A receptor antagonists, which are under investigation for Parkinson's disease [2]. The specific purine-pyrimidine hybrid nature of this compound allows for the exploration of enhanced receptor subtype selectivity compared to classical xanthine-based antagonists, particularly by leveraging the hydroxy group for improved water solubility and CNS penetration potential.

Chemical Probe for Investigating ATP-Binding Pocket Geometry and Hydrogen-Bonding Networks

Given the distinct hydrogen-bonding signature of its 6-hydroxy group compared to amino or alkoxy analogs, this compound is an ideal tool for probing the steric and electronic requirements of ATP-binding pockets in novel kinase targets. Researchers can use its defined inhibition profile to benchmark the binding site's tolerance for polar substituents, guiding the rational design of more potent and selective inhibitors .

Synthesis of Novel Nucleotide Analogs for Antiviral and Anticancer Research

As a hybrid purine-pyrimidine carboxamide, this compound mimics key structural features of natural nucleotides. Its procurement supports research into potential chain terminators or metabolic inhibitors. The 6-hydroxy modification offers a site for further chemical derivatization (e.g., phosphorylation) or may directly interfere with nucleic acid processing enzymes, providing a unique scaffold not achievable with simple adenine or uracil analogs [2].

Quote Request

Request a Quote for 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.